H-Gamma-Glu-Gln-OH

Description

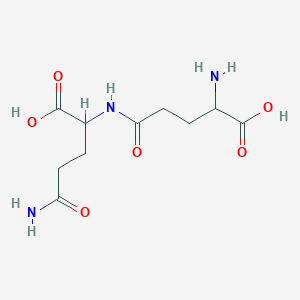

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[(4-amino-1-carboxy-4-oxobutyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFYFLXEJFQWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394610 | |

| Record name | gamma-Glutamylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-81-9 | |

| Record name | gamma-Glutamylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Gamma-Glu-Gln-OH (γ-L-Glutamyl-L-Glutamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gamma-Glu-Gln-OH, chemically known as γ-L-Glutamyl-L-Glutamine, is a dipeptide of significant interest in various scientific fields. It is formed by the condensation of the gamma-carboxy group of L-glutamic acid with the alpha-amino group of L-glutamine. This unique γ-glutamyl linkage confers remarkable biochemical properties, including resistance to general peptidases, making it a stable molecule in biological fluids. This stability, coupled with its high water solubility, has led to its use in biotechnology, particularly as a stable glutamine source in cell culture media. Furthermore, its polymeric form, poly(L-γ-glutamyl-glutamine), is being explored as a hydrophilic and biocompatible drug carrier for targeted cancer therapy. This technical guide provides a comprehensive overview of H-Gamma-Glu-Gln-OH, including its chemical properties, synthesis, biological roles with a focus on the γ-glutamyl cycle, and its applications in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this versatile dipeptide.

Chemical and Physical Properties

H-Gamma-Glu-Gln-OH is a dipeptide with the molecular formula C10H17N3O6 and a molecular weight of 275.26 g/mol .[1][2][3] It is also known by several synonyms, including Gamma-L-Glutamyl-L-glutamine and γ-Glu-Gln.[3][4] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H17N3O6 | [1][2][3] |

| Molecular Weight | 275.26 g/mol | [1][2][3] |

| CAS Number | 10148-81-9 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Optical Rotation | [a]D24 = +7 ± 2º (C=2 in 0.5 N HCl) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | High water solubility | [4][5] |

Synthesis of H-Gamma-Glu-Gln-OH

The synthesis of γ-glutamyl peptides can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common approach for the chemical synthesis of H-γ-Glu-Gln-OH with high enantiomeric excess involves solution-phase peptide synthesis.[6]

Experimental Protocol: Solution-Phase Synthesis [6]

-

Protection: Protect the amino group of L-glutamic acid and the α-carboxyl group of L-glutamine using appropriate protecting groups (e.g., Boc for the amino group and a methyl or ethyl ester for the carboxyl group).

-

Activation: Activate the γ-carboxyl group of the protected L-glutamic acid.

-

Coupling: Couple the activated γ-carboxyl group of L-glutamic acid with the free α-amino group of the protected L-glutamine. A common coupling method is the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[6]

-

Deprotection: Remove the protecting groups from the resulting dipeptide to yield H-γ-Glu-Gln-OH.

-

Purification: Purify the final product using techniques such as preparative high-performance liquid chromatography (HPLC).[6]

Enzymatic Synthesis

Enzymatic synthesis offers a stereospecific and efficient method for producing γ-glutamyl peptides. The key enzyme in this process is γ-glutamyltranspeptidase (GGT).[4][7]

Experimental Protocol: GGT-Catalyzed Synthesis [7]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a γ-glutamyl donor (e.g., L-glutamine), a γ-glutamyl acceptor (in this case, L-glutamine itself can act as an acceptor, though other amino acids can be used to synthesize different γ-glutamyl peptides), and purified γ-glutamyltranspeptidase (GGT) in a suitable buffer at an optimal pH (typically around 10).[7]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).[7]

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of γ-Glu-Gln using techniques like HPLC.[7]

-

Purification: Purify the synthesized γ-Glu-Gln from the reaction mixture using chromatographic methods, such as ion-exchange chromatography.[5]

Biological Role and Signaling Pathway

The metabolism of H-γ-Glu-Gln-OH is intricately linked to the γ-glutamyl cycle , a key pathway for glutathione (GSH) synthesis and degradation, as well as amino acid transport.[4][8]

The γ-glutamyl cycle involves a series of enzymatic reactions. γ-glutamyltranspeptidase (GGT), a membrane-bound enzyme, plays a central role by catalyzing the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide.[8] This dipeptide is then transported into the cell and further metabolized. When glutamine acts as the acceptor, H-γ-Glu-Gln-OH is formed.[4] The presence of this dipeptide can be an indicator of active glutathione turnover and GGT activity.[4]

The Gamma-Glutamyl Cycle

Applications in Research and Drug Development

Cell Culture Media Supplement

L-glutamine is an essential amino acid for the growth of many cell lines in culture, but it is unstable in liquid media, degrading into toxic ammonia.[9][10] H-γ-Glu-Gln-OH, due to its γ-glutamyl linkage, is more stable and serves as an effective way to deliver glutamine to cells, enhancing cell growth and productivity.[4][11]

Drug Delivery Vehicle

The hydrophilic and biocompatible nature of γ-glutamyl peptides makes them attractive as carriers for hydrophobic drugs. A notable example is the development of poly(L-γ-glutamyl-glutamine)-paclitaxel (PGG-PTX), a nanoconjugate designed to improve the therapeutic index of the anticancer drug paclitaxel (PTX).[1][14]

Quantitative Data for PGG-PTX Nanoconjugate [1][14]

| Parameter | Value |

| Particle Size | 12-15 nm (over a concentration range of 25 to 2,000 µg/mL in saline) |

| Water Solubility | Higher than poly(L-glutamic acid)-paclitaxel (PGA-PTX) |

| Maximum Tolerated Single Dose (in mice) | 350 mg PTX/kg |

| Comparison to PGA-PTX MTD | 2.2-fold higher |

| Comparison to PTX in Cremophor MTD | 4.4-fold higher |

These data indicate that PGG-PTX self-assembles into stable nanoparticles and is significantly less toxic in vivo compared to both free paclitaxel and the PGA-PTX conjugate.[1][14]

Experimental Workflow for PGG-PTX

Relevant Experimental Protocols

γ-Glutamyltransferase (GGT) Activity Assay

This assay is crucial for studying the metabolism of H-γ-Glu-Gln-OH and other γ-glutamyl peptides. A common colorimetric method uses L-γ-glutamyl-p-nitroanilide (γ-GpNA) as a substrate.[15][16]

Experimental Protocol: GGT Activity Assay [15][16][17]

-

Reagent Preparation:

-

GGT Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

Substrate Solution: Dissolve L-γ-glutamyl-p-nitroanilide (γ-GpNA) and an acceptor substrate like glycylglycine in the assay buffer.

-

p-Nitroaniline (pNA) Standard Curve: Prepare a series of known concentrations of pNA in the assay buffer to generate a standard curve.

-

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly or with dilution in the assay buffer.[2][16]

-

Tissue Homogenate: Homogenize tissue in cold assay buffer, centrifuge to remove debris, and use the supernatant for the assay.[2][15]

-

Cell Lysate: Homogenize cells in assay buffer and centrifuge to obtain the supernatant.[16]

-

-

Assay Procedure (96-well plate format):

-

Add samples (and a positive control, if available) to the wells of a microplate.

-

Add the pNA standards to separate wells for the standard curve.

-

Initiate the reaction by adding the GGT substrate solution to all sample and control wells.

-

Immediately measure the absorbance at 405-418 nm at 37°C.[2][15][16]

-

Take kinetic readings every few minutes or perform an endpoint reading after a specific incubation time.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the pNA standards against their concentrations.

-

Determine the rate of pNA formation in the samples from the linear portion of the kinetic curve.

-

Calculate the GGT activity in the samples by comparing the rate of reaction to the standard curve. One unit of GGT activity is typically defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[17]

-

Conclusion

H-Gamma-Glu-Gln-OH is a dipeptide with unique chemical and biological properties stemming from its γ-glutamyl linkage. Its stability and high water solubility make it a valuable component in cell culture applications. The development of poly(L-γ-glutamyl-glutamine)-based nanoconjugates highlights its potential in the field of drug delivery, offering a promising platform for improving the therapeutic efficacy and reducing the toxicity of anticancer drugs. A thorough understanding of its role in the γ-glutamyl cycle is essential for elucidating its full biological significance. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this intriguing dipeptide.

References

- 1. Synthesis, characterization, and biological evaluation of poly(L-γ-glutamyl-glutamine)- paclitaxel nanoconjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H-Gamma-Glu-Gln-OH | 10148-81-9 | Benchchem [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

- 9. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]

- 10. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Influence of reduced concentration of L-glutamine on growth and viability of cells in monolayer, in spheroids, and in experimental tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Biological Functions of Gamma-L-Glutamyl-L-Glutamine (γ-Glu-Gln)

Abstract: This document provides a comprehensive technical overview of Gamma-L-Glutamyl-L-Glutamine (γ-Glu-Gln), a dipeptide formed from L-glutamic acid and L-glutamine.[1][2] While research on this specific dipeptide is emerging, its biological significance is intrinsically linked to the metabolism of L-glutamine, the most abundant amino acid in the human body, and the activity of the γ-glutamyl cycle.[3][4] This guide details the known biological functions of γ-Glu-Gln, its formation pathways, and its role as a potential neuromodulator. We present available quantitative data, detailed experimental protocols for the analysis of related enzymes and compounds, and visualizations of key metabolic and experimental workflows. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking in-depth knowledge of γ-glutamyl peptides.

Introduction to Gamma-L-Glutamyl-L-Glutamine

Gamma-L-Glutamyl-L-Glutamine (γ-Glu-Gln) is a dipeptide resulting from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glutamine.[1] Its presence and metabolism are indicative of active glutathione turnover and the enzymatic activity of γ-glutamyltranspeptidase (GGT).[2] To fully appreciate the functions of γ-Glu-Gln, it is essential to first understand the foundational role of its precursor, L-glutamine.

L-glutamine is a conditionally essential amino acid critical for a multitude of physiological processes, including protein synthesis, nitrogen transport, acid-base balance, and cellular energy metabolism.[5][] It is a primary fuel for rapidly dividing cells, such as immune cells and enterocytes, and serves as a precursor for the synthesis of nucleotides and the antioxidant glutathione (GSH).[3][7][8] The biological activities of γ-Glu-Gln are thus explored within the broader context of this extensive glutamine metabolic network.

Core Biological Functions and Pathways

Formation via the γ-Glutamyl Cycle

The primary mechanism for the formation of γ-Glu-Gln is through the action of γ-glutamyltranspeptidase (GGT), a key enzyme in the γ-glutamyl cycle.[9] GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most notably glutathione (GSH), to an acceptor, which can be an amino acid, a peptide, or water.[9][10] When L-glutamine serves as the acceptor for this γ-glutamyl group, the dipeptide γ-Glu-Gln is formed.[2][9] This transpeptidation reaction is central to the metabolism of glutathione and other γ-glutamyl compounds.[2][10]

Role in Neuromodulation

Emerging research suggests a potential role for γ-glutamyl dipeptides in neuronal signaling. Specifically, γ-Glu-Gln has been reported to act as a partial agonist at N-methyl-D-aspartate (NMDA) receptors.[2] This finding implies that the dipeptide could function as a neuromodulator, influencing synaptic plasticity and neuronal excitability. The production of related γ-glutamyl peptides by astrocytes has been linked to glutathione metabolism, suggesting a mechanism by which cellular antioxidant status could impact neuronal functions.[2]

Function as a Stable Glutamine Source in Biotechnology

In the fields of biotechnology and cell culture, γ-Glu-Gln is utilized as a highly stable and water-soluble component in cell culture media.[2] L-glutamine is an essential nutrient for the growth and productivity of many cell lines but is notoriously unstable in aqueous solutions, degrading into ammonia and pyroglutamic acid. γ-Glu-Gln provides a stable delivery vehicle for glutamine, gradually releasing the essential amino acid into the medium and thus supporting robust cell growth and viability.[2]

Quantitative Data Summary

Quantitative analysis of γ-Glu-Gln and its parent molecule L-glutamine is crucial for understanding its metabolic relevance.

Table 1: Physicochemical Properties of γ-L-Glutamyl-L-Glutamine

| Property | Value | Reference |

| Molecular Formula | C10H17N3O6 | [1] |

| Molecular Weight | 275.26 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-carbamoylbutanoic acid | [1] |

| Physical Description | Solid | [1] |

Table 2: Analytical Parameters for γ-L-Glutamyl-L-Glutamine Quantification by LC-MS

Data derived from public repositories for the characterization of metabolites.

| Parameter | Value (Positive Ion Mode) | Value (Negative Ion Mode) | Reference |

|---|---|---|---|

| Precursor Type | [M+H]⁺ | [M-H]⁻ | [1] |

| Precursor m/z | 276.1186 | 274.1031 | [1] |

| Retention Time | 9.197 min | 9.193 min | [1] |

| Instrument | SCIEX TripleTOF 6600 | SCIEX TripleTOF 6600 |[1] |

Table 3: Physiological Concentrations of L-Glutamine

While specific physiological concentrations for γ-Glu-Gln are not widely documented, the levels of its precursor, L-glutamine, are well-established and provide critical context.

| Parameter | Value | Reference |

|---|---|---|

| Plasma Concentration (fasting) | ~500 to 800 µM/L | [3] |

| Total Body Pool (70 kg individual) | ~70 to 80 g | [3] |

| Endogenous Production Rate | ~40 to 80 g/day |[3] |

Key Experimental Protocols

The study of γ-Glu-Gln and its related metabolic pathways involves various biochemical assays.

Protocol: Quantification of γ-Glutamyl Peptides by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying γ-glutamyl peptides.[2]

-

Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant) are deproteinized, typically using trichloroacetic acid or ultrafiltration.

-

Chromatographic Separation: Samples are injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A gradient elution is often employed, using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Peptides are detected using UV absorbance (e.g., at 210-220 nm) or more specific methods like fluorescence detection after derivatization.

-

Quantification: The concentration of γ-Glu-Gln is determined by comparing its peak area to that of a standard curve generated with known concentrations of a purified γ-Glu-Gln standard.

Protocol: Glutamine Synthetase (GS) Activity Assay

This protocol measures the γ-glutamyl transferase activity of Glutamine Synthetase (GS), which catalyzes the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine.[11][12]

-

Reagent Preparation:

-

Sample Preparation (Cell Lysate):

-

Harvest approximately 8 x 10⁶ cells and wash with cold 1x PBS.[11]

-

Lyse cells in 300-500 µl of lysis buffer via sonication or freeze/thaw cycles.[11]

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).[11]

-

-

Enzymatic Reaction:

-

Detection:

-

Stop the reaction by adding 100 µl of 1x stop buffer.[11]

-

Centrifuge at 16,000 x g for 10 minutes to remove any precipitate.[11]

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer or microplate reader.[11][12] The absorbance is proportional to the amount of γ-glutamylhydroxamate formed and thus to the GS activity.

-

Signaling Context: The L-Glutamine Metabolic Network

While direct signaling pathways initiated by γ-Glu-Gln are not yet well-defined, its formation and degradation are embedded within the larger, highly interconnected L-glutamine metabolic network. Glutamine itself influences several key signaling pathways that are critical for cell growth, proliferation, and survival.[8]

Glutamine enters the cell via transporters like SLC1A5 and is converted to glutamate by glutaminase (GLS) in the mitochondria.[8][13] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG).[8][13] This process, known as glutaminolysis, is essential for replenishing TCA cycle intermediates (anaplerosis) and for biosynthesis.[8] Furthermore, glutamine metabolism is crucial for maintaining redox balance through the synthesis of glutathione and for activating the mTORC1 signaling pathway, a central regulator of cell growth.[8][13] The proto-oncogene c-Myc, for instance, upregulates the expression of both glutamine transporters and glutaminase, highlighting the importance of this network in cancer biology.[7][8]

Conclusion and Future Directions

Gamma-L-Glutamyl-L-Glutamine is a dipeptide with defined roles in biotechnology and potential functions in neuromodulation. Its primary biological significance stems from its position as a product of the γ-glutamyl cycle, making it an indicator of GGT activity and glutathione metabolism. While much is known about its parent molecule, L-glutamine, the specific metabolic fate, signaling roles, and physiological concentrations of γ-Glu-Gln itself remain areas for future investigation. Further research is required to delineate its distinct biological functions from those of L-glutamine and to explore its potential as a biomarker or therapeutic agent.

References

- 1. Gamma-Glutamylglutamine | C10H17N3O6 | CID 150914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Gamma-Glu-Gln-OH | 10148-81-9 | Benchchem [benchchem.com]

- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways丨GemPharmatech [en.gempharmatech.com]

- 5. Glutamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 9. Glutamine as a gamma-glutamyl donor for gamma-glutamyl transpeptidase: gamma-glutamyl peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]

- 12. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [en.bio-protocol.org]

- 13. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to H-Gamma-Glu-Gln-OH: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gamma-Glu-Gln-OH, also known as γ-L-Glutamyl-L-glutamine, is a naturally occurring dipeptide with significant implications for biotechnology, cell culture, and sensory science. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and biological functions. It details the enzymatic synthesis of this stable glutamine source and its role in the gamma-glutamyl cycle. Furthermore, this guide elucidates its interaction with the calcium-sensing receptor (CaSR), a key signaling pathway, and its contribution to the "kokumi" taste sensation. Detailed experimental protocols for its synthesis, characterization, and application in cell culture are provided, along with a summary of its physicochemical properties.

Discovery and History

The discovery of H-Gamma-Glu-Gln-OH is rooted in the broader investigation of γ-glutamyl peptides. Initially, this dipeptide was identified as a naturally occurring compound in bovine brain, highlighting its presence in mammalian tissues. Subsequent research led to its isolation and identification from L-glutamic acid fermentation broths of Corynebacterium glutamicum.[1][2] This discovery established its origin in both animal and microbial systems, paving the way for further investigation into its physiological roles and potential applications.

The historical context of H-Gamma-Glu-Gln-OH is intertwined with the study of glutamine metabolism and the gamma-glutamyl cycle. The inherent instability of L-glutamine in aqueous solutions, a long-standing challenge in cell culture, spurred the search for stable derivatives. γ-L-Glutamyl-L-glutamine emerged as a promising candidate due to its enhanced stability and its ability to be metabolized by cells to release L-glutamine and L-glutamic acid.

Physicochemical Properties

A clear understanding of the physicochemical properties of H-Gamma-Glu-Gln-OH is essential for its application in research and development.

| Property | Value |

| Chemical Formula | C₁₀H₁₇N₃O₆ |

| Molecular Weight | 275.26 g/mol |

| CAS Number | 10148-81-9 |

| Appearance | White to off-white powder |

| Solubility | Highly soluble in water |

| Stability | More stable in aqueous solution than L-glutamine |

Synthesis of H-Gamma-Glu-Gln-OH

The primary method for the synthesis of H-Gamma-Glu-Gln-OH is through an enzymatic reaction catalyzed by γ-glutamyltransferase (GGT). This enzyme facilitates the transfer of a γ-glutamyl group from a donor molecule to an acceptor molecule.

Enzymatic Synthesis Workflow

The synthesis of γ-L-Glutamyl-L-glutamine typically involves the use of L-glutamine as both the γ-glutamyl donor and acceptor in a reaction catalyzed by GGT.

Enzymatic synthesis of H-Gamma-Glu-Gln-OH.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines the general steps for the enzymatic synthesis of H-Gamma-Glu-Gln-OH. Optimal conditions, such as pH, temperature, and enzyme concentration, may need to be determined empirically for a specific GGT enzyme.

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture at 37°C for approximately 7 hours.[3]

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method such as HPLC.

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a denaturing agent.

-

-

Purification:

-

Characterization:

Biological Functions and Signaling Pathways

H-Gamma-Glu-Gln-OH plays a crucial role in cellular metabolism, primarily through its involvement in the gamma-glutamyl cycle.

The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a key metabolic pathway for the synthesis and degradation of glutathione, a major intracellular antioxidant. γ-Glutamyltransferase (GGT) is a central enzyme in this cycle, catalyzing the transfer of the γ-glutamyl moiety from glutathione to acceptor amino acids. When glutamine acts as the acceptor, H-Gamma-Glu-Gln-OH is formed. This dipeptide can then be transported into the cell and hydrolyzed to provide a sustained release of L-glutamine and L-glutamic acid for various metabolic processes, including protein synthesis and energy production.

References

- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-<scp>d</scp>-Glutamyl Compounds [ouci.dntb.gov.ua]

- 3. Enzymatic synthesis of γ-glutamylglutamine, a stable glutamine analogue, by γ-glutamyltranspeptidase from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN1224711A - L-glutamine separating and purifying process - Google Patents [patents.google.com]

- 6. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dipeptide γ-Glu-Gln: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide γ-L-glutamyl-L-glutamine (γ-Glu-Gln), a naturally occurring molecule with significant implications in biochemistry, cell culture, and sensory science. This document details its unique chemical structure, physicochemical properties, and key biological roles, particularly its involvement in the γ-glutamyl cycle and in eliciting the "kokumi" taste sensation. Methodologies for its synthesis, purification, and analysis are outlined, and its relevant signaling pathways are visualized. This guide serves as a foundational resource for researchers and professionals in the fields of biochemistry, drug development, and food science.

Introduction

γ-L-glutamyl-L-glutamine (γ-Glu-Gln) is a dipeptide formed by the condensation of the γ-carboxy group of L-glutamic acid with the α-amino group of L-glutamine.[1][2] This unconventional peptide bond, resistant to cleavage by most common peptidases, imparts significant metabolic stability to the molecule.[3] Found as a human metabolite, γ-Glu-Gln plays a role in the intricate network of glutathione metabolism and has garnered interest for its applications in biotechnology and its sensory properties.[3][4] In cell culture, its high water solubility and stability make it an effective delivery vehicle for glutamine, an essential amino acid for robust cell growth.[3] Furthermore, its ability to impart a "kokumi" taste—a sensation of richness, continuity, and mouthfulness in food—has opened avenues for its use as a flavor enhancer.[3] This guide provides an in-depth exploration of the structure, properties, and biological functions of γ-Glu-Gln.

Structure and Physicochemical Properties

The defining feature of γ-Glu-Gln is the isopeptide bond between the γ-carboxyl group of the glutamic acid side chain and the amino group of glutamine.[3] This contrasts with the typical α-peptide bonds that form the backbone of proteins.

Chemical Structure

-

Systematic Name: (2S)-2-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid[4]

-

Molecular Formula: C₁₀H₁₇N₃O₆[4]

-

Molecular Weight: 275.26 g/mol [4]

-

CAS Number: 10148-81-9[4]

Physicochemical Data

Table 1: Computed Physicochemical Properties of γ-Glu-Gln

| Property | Value | Source |

| XLogP3 | -4.9 | [4] |

| Hydrogen Bond Donor Count | 5 | FooDB |

| Hydrogen Bond Acceptor Count | 8 | FooDB |

| Rotatable Bond Count | 8 | FooDB |

| Polar Surface Area | 172.81 Ų | FooDB |

| pKa (Strongest Acidic) | 1.64 | FooDB |

| pKa (Strongest Basic) | 9.71 | FooDB |

Table 2: Experimental Physicochemical Properties of L-Glutamic Acid and L-Glutamine

| Property | L-Glutamic Acid | L-Glutamine |

| Physical State | White crystalline powder | White crystalline powder[5] |

| Melting Point | 205 °C (decomposes) | 185.5 °C (decomposes)[5] |

| Solubility in Water | 0.864 g/100 mL (25 °C) | 4.13 g/100 mL (25 °C)[5] |

| Specific Rotation [α]D | +31.4° (c=1, 5M HCl) | +6.3° (c=2, H₂O) |

Biological Significance and Signaling Pathways

The biological relevance of γ-Glu-Gln is primarily understood through its role in two key pathways: the γ-glutamyl cycle, which is central to glutathione metabolism, and the kokumi taste sensation pathway, mediated by the calcium-sensing receptor.

The γ-Glutamyl Cycle

The γ-glutamyl cycle is a crucial pathway for the synthesis and degradation of glutathione (GSH), a vital intracellular antioxidant.[3] γ-Glutamyltranspeptidase (GGT), a cell-surface enzyme, catalyzes the transfer of the γ-glutamyl moiety from extracellular GSH to an acceptor amino acid. When glutamine acts as this acceptor, γ-Glu-Gln is formed.[3] This dipeptide can then be transported into the cell where it is hydrolyzed back to its constituent amino acids, which can be used for the resynthesis of GSH. The presence of γ-Glu-Gln can, therefore, be an indicator of active glutathione turnover and GGT activity.[3]

Kokumi Taste Sensation and Calcium-Sensing Receptor (CaSR) Signaling

γ-Glutamyl peptides, including γ-Glu-Gln, are known to elicit a "kokumi" sensation, which enhances the perception of other tastes like sweet, salty, and umami. This effect is mediated through the activation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR).[6] Upon binding of γ-Glu-Gln and Ca²⁺ to the CaSR, a conformational change activates associated G-proteins (Gαq/11), which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic Ca²⁺ leads to the opening of the TRPM5 ion channel, depolarization of the taste receptor cell, and ultimately the release of ATP as a neurotransmitter, signaling the perception of kokumi to the brain.

Experimental Protocols

This section outlines general methodologies for the synthesis, purification, and analysis of γ-Glu-Gln, based on established protocols for similar γ-glutamyl peptides.

Enzymatic Synthesis

The synthesis of γ-Glu-Gln can be efficiently achieved using the transpeptidation activity of enzymes like γ-glutamyltranspeptidase (GGT) or glutaminase.

-

Principle: In the presence of a γ-glutamyl donor (L-glutamine) and an acceptor (L-glutamine itself in an autotranspeptidation reaction), the enzyme catalyzes the formation of a γ-glutamyl-enzyme intermediate, followed by the transfer of the γ-glutamyl group to the acceptor molecule.

-

Reaction Mixture:

-

L-Glutamine (serves as both donor and acceptor): e.g., 200 mM

-

Enzyme: γ-glutamyltranspeptidase (GGT) from E. coli or Glutaminase from Bacillus amyloliquefaciens

-

Buffer: pH adjusted to ~10 (e.g., borate buffer)

-

Temperature: 37°C

-

-

Procedure:

-

Dissolve L-glutamine in the appropriate buffer to the desired concentration.

-

Adjust the pH of the solution to the optimal range for the enzyme (typically pH 9-10).

-

Add the enzyme to the reaction mixture to initiate the reaction.

-

Incubate the mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 3-5 hours), with gentle agitation.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification.

-

References

- 1. a2bchem.com [a2bchem.com]

- 2. gamma-glutamylglutamine - MetaboAge [metaboage.info]

- 3. H-Gamma-Glu-Gln-OH | 10148-81-9 | Benchchem [benchchem.com]

- 4. Gamma-Glutamylglutamine | C10H17N3O6 | CID 150914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to γ-L-Glutamyl-L-glutamine (CAS: 10148-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-Gamma-Glu-Gln-OH, scientifically known as γ-L-Glutamyl-L-glutamine (CAS Number: 10148-81-9). This dipeptide plays a significant role in cellular metabolism, particularly within the γ-glutamyl cycle, and is gaining attention for its potential applications in biotechnology, drug delivery, and as a modulator of key signaling pathways. This document details its physicochemical properties, biological functions, relevant experimental protocols, and its interaction with cellular signaling cascades.

Introduction

γ-L-Glutamyl-L-glutamine is a naturally occurring dipeptide formed by a unique isopeptide bond between the γ-carboxyl group of a glutamic acid residue and the α-amino group of a glutamine residue.[1] This structure confers specific biochemical properties and metabolic stability. As an intermediate in the γ-glutamyl cycle, it is intrinsically linked to glutathione (GSH) metabolism and the transport of amino acids.[2][3] Its high water solubility and biocompatibility make it a promising candidate as a drug carrier, while emerging research indicates its role as a signaling molecule, interacting with neuronal receptors.[1][4]

Physicochemical and Biological Properties

A summary of the key quantitative data and properties of γ-L-Glutamyl-L-glutamine is presented below.

Table 1: Physicochemical Properties of γ-L-Glutamyl-L-glutamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 10148-81-9 | [5] |

| Molecular Formula | C₁₀H₁₇N₃O₆ | [6] |

| Molecular Weight | 275.26 g/mol | [6] |

| IUPAC Name | (2S)-2-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | [7] |

| Synonyms | H-γ-Glu-Gln-OH, γ-Glu-Gln, Gamma-Glutamylglutamine | [6] |

| Appearance | White Powder / Solid | N/A |

| Solubility | High water solubility |[4] |

Table 2: Biological Activity of γ-L-Glutamyl-L-glutamine

| Target/Activity | Description | Quantitative Data | Source |

|---|---|---|---|

| NMDA Receptor | Acts as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating excitatory neurotransmission. | A related compound, γ-Glu-Glu, showed an EC50 of ~300 µM. γ-Glu-Gln is confirmed as a partial agonist, though a specific EC50 is not detailed. | [1][5] |

| Calcium-Sensing Receptor (CaSR) | As a γ-glutamyl peptide, it is implicated as a positive allosteric modulator of the CaSR, which is involved in taste perception ("kokumi") and calcium homeostasis. | Structure-activity relationships show γ-glutamyl peptides are potent activators, often with EC50 values in the micromolar range. | [4][8][9][10] |

| γ-Glutamyl Cycle | Serves as a substrate and product in the γ-glutamyl cycle, an essential pathway for glutathione synthesis and amino acid transport. | Kinetic parameters are dependent on the specific enzyme (e.g., GGT) and reaction conditions. |[2][3] |

Key Signaling and Metabolic Pathways

γ-L-Glutamyl-L-glutamine is a key player in the γ-glutamyl cycle and is suggested to modulate important signaling pathways through its interactions with cell surface receptors.

The γ-Glutamyl Cycle

The primary metabolic pathway involving γ-L-Glutamyl-L-glutamine is the γ-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione (GSH) and the transport of amino acids across cell membranes. The enzyme γ-glutamyl transpeptidase (GGT) catalyzes the transfer of the γ-glutamyl moiety from GSH to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide, or to glutamine itself, forming γ-L-Glutamyl-L-glutamine.

Calcium-Sensing Receptor (CaSR) Signaling

γ-Glutamyl peptides, including glutathione, are known positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[4][9][10] Activation of CaSR by ligands like Ca²⁺ is enhanced in the presence of these peptides, leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of γ-L-Glutamyl-L-glutamine. Below are representative protocols for related assays and synthesis.

Protocol: γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a colorimetric assay to measure GGT activity, which can utilize γ-L-Glutamyl-L-glutamine as a substrate or be studied in the context of its metabolism. The principle involves GGT transferring a γ-glutamyl group from a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GpNA), releasing p-nitroanilide (pNA), which can be measured spectrophotometrically.[4][5]

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

-

GGT Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)

-

GGT Substrate: L-γ-Glutamyl-p-nitroanilide (GpNA) solution

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

pNA Standard Solution (for standard curve)

Procedure:

-

Standard Curve Preparation:

-

Prepare a serial dilution of the pNA standard in GGT Assay Buffer in the 96-well plate to generate concentrations ranging from 0 to 40 nmol/well.

-

Adjust the final volume of each standard well to 100 µL with GGT Assay Buffer.

-

-

Sample Preparation:

-

For tissue or cells, homogenize in ice-cold GGT Assay Buffer and centrifuge to remove insoluble material.

-

Add 10-20 µL of the sample (or diluted sample) to the wells.

-

Bring the final volume in each sample well to 10 µL with GGT Assay Buffer.

-

-

Reaction Initiation:

-

Add 90 µL of the GGT Substrate Solution to each sample well. Do not add to standard wells.

-

Mix gently.

-

-

Measurement:

-

Measure the absorbance of the standard curve wells at 418 nm.

-

For kinetic measurement of samples, immediately begin reading absorbance at 418 nm every 3-5 minutes at 37°C.

-

For endpoint measurement, take an initial reading (A₀) after ~3 minutes of incubation at 37°C, then a final reading (A₁) after an additional 30-120 minutes.

-

-

Calculation:

-

Plot the absorbance of the pNA standards versus concentration to create a standard curve.

-

Calculate the change in absorbance (ΔA = A₁ - A₀) for each sample.

-

Determine the amount of pNA produced (B) in the samples by applying the ΔA to the standard curve.

-

Calculate GGT activity using the formula: Activity (U/L) = (B / (T × V)) × 10⁶ Where B = amount of pNA in nmol, T = reaction time in minutes, V = sample volume in µL.

-

Protocol: Enzymatic Synthesis of γ-L-Glutamyl-L-glutamine

This protocol outlines a general method for synthesizing γ-glutamyl peptides using glutaminase, which possesses transpeptidase activity. L-glutamine serves as the γ-glutamyl donor.[9][11]

Materials:

-

L-Glutamine (donor substrate)

-

L-Glutamine (acceptor substrate)

-

Glutaminase (e.g., from Bacillus amyloliquefaciens)

-

Reaction Buffer (e.g., pH 10)

-

Reaction vessel with temperature control

-

HPLC system for analysis and purification

Procedure:

-

Substrate Preparation:

-

Prepare a solution of L-glutamine (as both donor and acceptor) in the reaction buffer. Concentrations can be optimized, for example, starting with 0.1 M of each.

-

-

Enzymatic Reaction:

-

Equilibrate the substrate solution to the optimal reaction temperature (e.g., 37°C).

-

Add glutaminase to the solution to initiate the reaction (e.g., 0.1% m/v).

-

Incubate the mixture for a set period (e.g., 3 hours), with gentle agitation.

-

-

Reaction Termination:

-

Terminate the reaction, typically by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

-

Analysis and Purification:

-

Analyze the reaction mixture using HPLC to determine the yield of γ-L-Glutamyl-L-glutamine and other γ-glutamyl peptides.

-

The product can be purified from the reaction mixture using preparative HPLC or other chromatographic techniques.

-

-

Verification:

-

Confirm the identity and purity of the synthesized γ-L-Glutamyl-L-glutamine using mass spectrometry (MS/MS).

-

Applications in Research and Drug Development

The unique properties of γ-L-Glutamyl-L-glutamine position it as a valuable molecule for various applications:

-

Biotechnology and Cell Culture: Due to its high stability and solubility, it serves as an efficient delivery vehicle for glutamine in cell culture media, supporting robust cell growth and productivity.[1]

-

Drug Delivery: As a hydrophilic and biocompatible peptide, it can be conjugated to therapeutic agents to improve their solubility, tumor-targeting capabilities, and overall efficacy.[4]

-

Neuroscience Research: Its activity as a partial agonist at NMDA receptors makes it a tool for studying glutamatergic neurotransmission and its role in neuronal excitability and plasticity.[1][5]

-

Pharmaceutical Synthesis: It is used as a stable building block in the chemical synthesis of more complex peptides and therapeutic agents.[12]

Conclusion

γ-L-Glutamyl-L-glutamine (CAS 10148-81-9) is a dipeptide of significant interest due to its central role in cellular metabolism and its emerging functions as a signaling molecule. Its well-defined physicochemical properties, coupled with its biological activities at key receptors like NMDA and CaSR, open avenues for its use in diverse research and development fields. The detailed protocols provided in this guide offer a foundation for researchers to explore its synthesis, activity, and potential applications, from enhancing cell culture systems to developing novel therapeutic strategies. Further investigation into its specific interactions with signaling pathways will continue to elucidate its full potential in health and disease.

References

- 1. H-Gamma-Glu-Gln-OH | 10148-81-9 | Benchchem [benchchem.com]

- 2. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma glutamyl glutamine | CAS No- 10148-81-9 | Simson Pharma Limited [simsonpharma.com]

- 7. Gamma-Glutamylglutamine | C10H17N3O6 | CID 150914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The distinction between γ-glutamylhydroxamate synthetase and l-glutamine–hydroxylamine glutamyltransferase activities in rat tissues. Studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. a2bchem.com [a2bchem.com]

The Emerging Role of γ-Glutamylglutamine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-glutamyl-L-glutamine (γ-Glu-Gln) is a dipeptide increasingly recognized for its multifaceted role in cellular metabolism, extending beyond a simple intermediate of glutamine metabolism. This technical guide provides a comprehensive overview of the synthesis, degradation, and physiological functions of γ-Glu-Gln, with a particular focus on its involvement in metabolic regulation and cellular signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic and signaling pathways to serve as a valuable resource for researchers in metabolism, neuroscience, and drug development.

Introduction

Glutamine is the most abundant amino acid in the human body and plays a central role in a myriad of metabolic processes, including nitrogen transport, nucleotide synthesis, and maintaining redox homeostasis. The metabolism of glutamine is tightly regulated, and its derivatives are key players in cellular function. Among these, the dipeptide γ-Glu-Gln has emerged as a molecule of interest. Formed through a γ-glutamyl linkage, this dipeptide is not a direct component of proteins but serves as a dynamic participant in cellular metabolism and signaling. This guide delves into the core aspects of γ-Glu-Gln's role in the cellular environment.

Synthesis and Degradation of γ-Glu-Gln

The cellular concentration of γ-Glu-Gln is determined by the balance between its synthesis and degradation, catalyzed by specific enzymes.

Synthesis of γ-Glu-Gln

The primary enzyme responsible for the synthesis of γ-Glu-Gln is γ-glutamyltransferase (GGT) . GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from a donor, most commonly glutathione (γ-Glu-Cys-Gly), to an acceptor amino acid or peptide.[1][2] When glutamine serves as the acceptor, γ-Glu-Gln is formed.[3] This transpeptidation reaction is a key part of the γ-glutamyl cycle.[3]

The synthesis of γ-Glu-Gln by GGT is particularly active under certain pathological conditions, such as cerebral ischemia.[4] During anoxic conditions in the brain, there is a significant increase in the synthesis of various γ-glutamyl dipeptides, including γ-Glu-Gln, which is attributed to the activity of GGT.[4]

Degradation of γ-Glu-Gln

The degradation of γ-Glu-Gln is primarily carried out by γ-glutamylcyclotransferase (GGCT) .[5][6] This cytosolic enzyme catalyzes the cleavage of γ-glutamyl dipeptides into 5-oxoproline and the corresponding free amino acid.[5][6] In the case of γ-Glu-Gln, the products are 5-oxoproline and glutamine. GGCT exhibits specificity for γ-L-glutamyl-α-amino acids, making γ-Glu-Gln a likely substrate.[5]

Another enzyme, γ-glutamyl hydrolase (GH) , is involved in the hydrolysis of γ-glutamyl linkages, but its primary role is in the metabolism of folylpoly-γ-glutamates.[7] While it can hydrolyze γ-Glu-Glu bonds, its specificity for γ-Glu-Gln is less characterized.

Metabolic and Signaling Pathways

γ-Glu-Gln is positioned at the crossroads of glutathione and glutamine metabolism and appears to have functions that extend into cellular signaling, particularly in the nervous system.

The γ-Glutamyl Cycle

The synthesis and degradation of γ-Glu-Gln are integral to the γ-glutamyl cycle , a six-enzyme pathway involved in glutathione turnover and amino acid transport.

Role in Neurotransmission

Emerging evidence suggests that γ-glutamyl dipeptides, including γ-Glu-Gln, may function as signaling molecules in the central nervous system. Studies have shown that γ-Glu-Glu, a closely related dipeptide, can act as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, with a preference for GluN2B-containing receptors.[8] This suggests that γ-Glu-Gln could also modulate neuronal excitability by interacting with glutamate receptors. While direct evidence for γ-Glu-Gln as a potent NMDA receptor agonist is still developing, some studies have noted weak agonist activity of glutamine preparations on NMDA receptors, which could be partly attributed to the presence of γ-Glu-Gln or its in-situ formation.[9]

Quantitative Data

Quantitative analysis of γ-Glu-Gln levels is crucial for understanding its physiological and pathological relevance. While data on absolute concentrations are sparse, studies have reported significant changes under specific conditions.

| Condition | Tissue/Cell Type | Analyte | Fold Change (vs. Control) | Reference |

| Cerebral Ischemia (0-30 min) | Rat Striatum (Extracellular) | γ-Glu-Gln | 2.6 | [4] |

| Cerebral Ischemia (31-60 min) | Rat Striatum (Extracellular) | γ-Glu-Gln | 6.8 | [4] |

| Anoxia (0-30 min) | Rat Striatum (Intracellular) | γ-Glu-Gln | 1.7 | [4] |

| Anoxia (0-60 min) | Rat Striatum (Intracellular) | γ-Glu-Gln | 1.2 | [4] |

| Normal Wakefulness | Human Brain | Glutamate + Glutamine (Glx) | ~6-13 mmol/kg (Glu), ~3-6 mmol/kg (Gln) | [10] |

| Normal Physiology | Human Brain (Extracellular Fluid) | Glutamine | 472 ± 38 µM | [11] |

Note: The combined measurement of glutamate and glutamine (Glx) by magnetic resonance spectroscopy (MRS) provides an indication of the total pool size from which γ-Glu-Gln can be synthesized.[10][12][13] Intracellular concentrations of glutamate in mammalian cells have been reported to be in the millimolar range.[14][15]

Experimental Protocols

Accurate measurement of γ-Glu-Gln and the activity of related enzymes is essential for research in this field.

Quantification of γ-Glu-Gln by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like γ-Glu-Gln from biological matrices.

Sample Preparation:

-

Cell/Tissue Lysis: Homogenize cells or tissues in an ice-cold extraction buffer (e.g., 80% methanol).

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Parameters:

-

Chromatography: Use a C18 or HILIC column for separation. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.[16][17]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

Parent Ion (Q1): m/z for γ-Glu-Gln (C10H17N3O6 + H)⁺ ≈ 292.1

-

Fragment Ion (Q3): Select characteristic fragment ions for quantification and confirmation (e.g., fragments corresponding to the loss of glutamine or parts of the glutamate moiety).

-

-

Standard Curve: Prepare a standard curve using a pure γ-Glu-Gln standard to enable absolute quantification.

-

Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-γ-Glu-Gln) to correct for matrix effects and variations in sample processing.

Note on a Potential Artifact: In-source cyclization of glutamine and glutamate to pyroglutamic acid can be a significant artifact in LC-MS/MS analysis. Chromatographic separation of these compounds is crucial for accurate quantification.[18][19][20]

γ-Glutamyltransferase (GGT) Activity Assay

This colorimetric assay measures GGT activity by monitoring the release of p-nitroaniline (pNA) from a synthetic substrate.[21][22][23][24]

Materials:

-

GGT Assay Buffer

-

GGT Substrate: L-γ-Glutamyl-p-nitroanilide

-

Acceptor Substrate: Glycylglycine

-

Sample (cell lysate, tissue homogenate, or serum)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-418 nm

Procedure:

-

Prepare Reagents: Prepare a working solution of the GGT substrate and glycylglycine in the assay buffer.

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in GGT assay buffer, followed by centrifugation to remove insoluble material.

-

Assay Reaction:

-

Add the sample to the wells of a 96-well plate.

-

Initiate the reaction by adding the GGT substrate working solution.

-

Incubate the plate at 37°C.

-

-

Measurement:

-

Measure the absorbance at 405-418 nm at multiple time points (kinetic assay) or at a fixed time point after stopping the reaction.

-

The rate of increase in absorbance is proportional to the GGT activity.

-

-

Standard Curve: Generate a standard curve using known concentrations of p-nitroaniline to convert the absorbance values to the amount of product formed.

Calculation: GGT Activity (U/L) = (ΔA/min) x (Total reaction volume / Sample volume) x (1 / Molar extinction coefficient of pNA) x 10⁶

γ-Glutamylcyclotransferase (GGCT) Activity Assay

This assay measures the activity of GGCT by quantifying the formation of 5-oxoproline or the disappearance of the γ-glutamyl dipeptide substrate.

Method 1: Coupled Spectrophotometric Assay This method couples the release of the amino acid from the γ-glutamyl dipeptide to a dehydrogenase reaction that produces NADH, which can be measured spectrophotometrically.

Method 2: Fluorescence-Based Assay This high-throughput method involves measuring the remaining γ-glutamyl dipeptide substrate after the enzymatic reaction using a fluorescent derivatizing agent.

Conclusion and Future Directions

γ-Glu-Gln is a metabolically active dipeptide with emerging roles in cellular physiology and pathology. Its synthesis by GGT and degradation by GGCT place it at the heart of the γ-glutamyl cycle. The involvement of γ-Glu-Gln in neurotransmission, potentially through modulation of NMDA receptors, opens up new avenues for research in neuroscience and the development of novel therapeutics for neurological disorders.

Future research should focus on:

-

Accurate Quantification: Establishing robust and widely available methods for the absolute quantification of γ-Glu-Gln in various biological samples under normal and diseased states.

-

Elucidating Signaling Roles: Further investigating the interaction of γ-Glu-Gln with neuronal receptors and delineating the downstream signaling pathways.

-

Therapeutic Potential: Exploring the potential of modulating γ-Glu-Gln levels or its signaling pathways for the treatment of diseases such as stroke, neurodegenerative disorders, and cancer.

This technical guide provides a foundational understanding of the role of γ-Glu-Gln in cellular metabolism. The provided data, protocols, and pathway diagrams are intended to facilitate further research into this intriguing and important molecule.

References

- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor-mediated modulation on glutamine synthetase and glial glutamate transporter GLT-1 is involved in the antidepressant-like and neuroprotective effects of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity of gamma-glutamyl cyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]

- 7. γ-Glutamyl Hydrolase: Kinetic Characterization of Isopeptide Hydrolysis Using Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variations in Brain Glutamate and Glutamine Levels Throughout the Sleep-Wake Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regional balance between glutamate+glutamine and GABA+ in the resting human brain. [vivo.weill.cornell.edu]

- 14. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concentration of intracellular glutamate in a - Mammalian tissue culture cell - BNID 100790 [bionumbers.hms.harvard.edu]

- 16. chem-agilent.com [chem-agilent.com]

- 17. agilent.com [agilent.com]

- 18. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. atlas-medical.com [atlas-medical.com]

- 24. resources.bio-techne.com [resources.bio-techne.com]

An In-depth Technical Guide on the Intracellular Fate of H-Gamma-Glu-Gln-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gamma-Glu-Gln-OH, also known as γ-L-Glutamyl-L-glutamine (CAS No. 10148-81-9), is a dipeptide of significant interest in cell culture technology and drug development, primarily for its role as a stable source of L-glutamine.[1][2] Understanding its intracellular fate is paramount for optimizing its use and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the transport, metabolism, and signaling pathways associated with H-Gamma-Glu-Gln-OH. It details the key enzymatic processes governing its breakdown and the subsequent metabolic pathways of its constituent amino acids. This document also outlines detailed experimental protocols for investigating its cellular uptake and metabolism and includes visualizations of the relevant biological pathways.

Introduction

L-glutamine is an essential amino acid for the growth and proliferation of many mammalian cell lines in vitro, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[3][4] However, L-glutamine is unstable in liquid media, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells.[5] H-Gamma-Glu-Gln-OH is a stabilized dipeptide form of L-glutamine that offers enhanced stability in cell culture media, ensuring a sustained supply of glutamine to the cells.[1] Its intracellular fate is intrinsically linked to the gamma-glutamyl cycle , a key pathway for glutathione metabolism and amino acid transport.[6][7]

Extracellular and Intracellular Processing

The journey of H-Gamma-Glu-Gln-OH from the extracellular medium to its intracellular metabolic fate involves a series of enzymatic reactions and transport processes.

Extracellular Hydrolysis by Gamma-Glutamyltransferase (GGT)

The initial and primary step in the metabolism of extracellular H-Gamma-Glu-Gln-OH is its interaction with gamma-glutamyltransferase (GGT) , a membrane-bound enzyme.[8][9] GGT catalyzes the cleavage of the gamma-glutamyl bond. This can occur via two main reactions:

-

Hydrolysis: The gamma-glutamyl moiety is transferred to water, releasing L-glutamate and L-glutamine.[10]

-

Transpeptidation: The gamma-glutamyl group is transferred to an acceptor molecule, which can be an amino acid or another peptide.[10][11]

The resulting free L-glutamate and L-glutamine are then available for transport into the cell through various amino acid transporters.[12]

Cellular Uptake Mechanisms

The uptake of H-Gamma-Glu-Gln-OH and its metabolites into the cell can occur through several potential mechanisms:

-

Amino Acid Transporters: Following extracellular hydrolysis, L-glutamate and L-glutamine are transported into the cell by specific solute carrier (SLC) family transporters.[13]

-

Peptide Transporters (PEPT1/PEPT2): While direct evidence for H-Gamma-Glu-Gln-OH transport is limited, di- and tripeptides are generally transported by PEPT1 and PEPT2.[14][15] The affinity of these transporters for gamma-glutamyl dipeptides can vary.

-

Specific Gamma-Glutamyl Dipeptide Transport: Evidence suggests the existence of a specific transport system for gamma-glutamyl amino acids, particularly in the kidney.[16]

Intracellular Metabolism

Once inside the cell, the constituent amino acids of H-Gamma-Glu-Gln-OH, glutamate and glutamine, enter their respective metabolic pathways:

-

Glutaminolysis: Glutamine is converted to glutamate by glutaminase (GLS). Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD) or aminotransferases.[9][17]

-

Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a critical antioxidant.[10][12]

-

Nitrogen Source: The amide nitrogen of glutamine is a key donor for the synthesis of nucleotides, amino sugars, and other non-essential amino acids.[9]

Quantitative Data

Specific kinetic data for the transport and enzymatic processing of H-Gamma-Glu-Gln-OH is not extensively available in the literature. The following table summarizes known kinetic parameters for related processes, which can serve as a reference for experimental design.

| Parameter | Molecule/Process | Cell/System | Value | Reference |

| Km | Glutamate Uptake (EAAT3) | Glioma Cells | 24.3 µM | [12] |

| Km | Glutamine Uptake (System A) | Neurons | ~0.5 mM | [12] |

| Km | Glutamine Synthetase (for Glutamate) | Mouse Spinal Cord | 2 mM | [12] |

| Vmax | Glycyl-L-glutamine Apical Uptake | Rat Choroid Plexus Epithelial Cells | 72 pmol/mg/min | [7] |

| Km | Glycyl-L-glutamine Apical Uptake | Rat Choroid Plexus Epithelial Cells | 136 µM | [7] |

| Appearance Rate | Plasma Glutamate (Amino N) | Healthy Adult Males | 83 ± 22 µmol/kg/h | [18] |

| Appearance Rate | Plasma Glutamine (Amino N) | Healthy Adult Males | 348 ± 33 µmol/kg/h | [18] |

| Appearance Rate | Plasma Glutamine (Amide N) | Healthy Adult Males | 283 ± 31 µmol/kg/h | [18] |

Signaling Pathways

The metabolic products of H-Gamma-Glu-Gln-OH, particularly glutamine, are known to influence key cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR complex 1 (mTORC1) is activated by amino acids, including glutamine.[13][19] Glutamine can stimulate mTORC1 activity, leading to increased protein synthesis and cell proliferation.[4][19] However, under certain conditions, high concentrations of glutamine have also been reported to inhibit mTORC1 signaling.[20]

Caption: Involvement of H-Gamma-Glu-Gln-OH metabolites in mTORC1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the intracellular fate of H-Gamma-Glu-Gln-OH.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for the study (e.g., cancer cell lines known for glutamine addiction, or recombinant protein-producing cell lines).

-

Culture Conditions: Culture cells in a standard medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Medium: For uptake and metabolism studies, replace the standard medium with a glutamine-free medium supplemented with a known concentration of H-Gamma-Glu-Gln-OH.

Uptake Assay

This protocol is designed to quantify the cellular uptake of H-Gamma-Glu-Gln-OH or its metabolites.

-

Cell Seeding: Seed cells in 24-well plates at a density that ensures they are in the exponential growth phase during the experiment.

-

Starvation (Optional): To enhance uptake, pre-incubate cells in a glutamine-free medium for a defined period (e.g., 1-2 hours).

-

Initiation of Uptake: Remove the medium and add pre-warmed experimental medium containing radiolabeled ([³H] or [¹⁴C]) H-Gamma-Glu-Gln-OH or unlabeled dipeptide for LC-MS analysis.

-

Time Points: Incubate for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

-

Termination of Uptake: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

-

Quantification:

-

Radiolabeled Substrate: Measure radioactivity in the cell lysate using a scintillation counter.

-

Unlabeled Substrate: Proceed to LC-MS/MS analysis to quantify the intracellular concentration of H-Gamma-Glu-Gln-OH and its metabolites.

-

-

Data Normalization: Normalize the uptake data to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

Caption: Experimental workflow for a cellular uptake assay.

Intracellular Metabolite Extraction and Analysis by LC-MS/MS

This protocol details the extraction and quantification of intracellular H-Gamma-Glu-Gln-OH, glutamate, and glutamine.

-

Cell Culture and Treatment: Culture and treat cells with H-Gamma-Glu-Gln-OH as described in section 5.1.

-

Metabolite Extraction: a. Rapidly wash cells with ice-cold PBS. b. Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). c. Scrape the cells and collect the cell suspension. d. Centrifuge to pellet cellular debris. e. Collect the supernatant containing the metabolites. f. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Sample Preparation for LC-MS/MS: a. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. b. Derivatization (optional, but can improve chromatographic separation and sensitivity).

-

LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of H-Gamma-Glu-Gln-OH, glutamate, and glutamine.[1] c. Use stable isotope-labeled internal standards for accurate quantification.

-

Data Analysis: a. Generate standard curves for each analyte. b. Quantify the concentration of each metabolite in the samples. c. Normalize the data to the cell number or protein concentration.

Conclusion

The intracellular fate of H-Gamma-Glu-Gln-OH is a multi-step process initiated by extracellular enzymatic cleavage, followed by cellular uptake of its constituent amino acids and their subsequent entry into central metabolic and signaling pathways. While the general framework is understood, further research is needed to elucidate the specific transport kinetics and the direct signaling consequences of this dipeptide in various cell types. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively investigate the cellular processing of H-Gamma-Glu-Gln-OH, paving the way for its optimized application in biotechnology and medicine.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New progress of glutamine metabolism in the occurrence, development, and treatment of ovarian cancer from mechanism to clinic [frontiersin.org]

- 5. embopress.org [embopress.org]

- 6. hopkinsmedicine.org [hopkinsmedicine.org]

- 7. Glycyl-L-glutamine disposition in rat choroid plexus epithelial cells in primary culture: role of PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Glutamine Metabolism for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 14. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 16. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Glutamine and glutamate kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Intrahippocampal glutamine administration inhibits mTORC1 signaling and impairs long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Gamma-L-Glutamyl-L-Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-L-Glutamyl-L-Glutamine (γ-Glu-Gln) is a naturally occurring dipeptide found across various biological systems, from microorganisms to mammals, including humans. This document provides a comprehensive overview of the current scientific understanding of γ-Glu-Gln, with a focus on its natural occurrence, biosynthesis, and role in cellular signaling. Quantitative data, where available, has been summarized, and detailed experimental protocols for its analysis are described. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemistry and biology of this intriguing dipeptide.

Introduction

Gamma-L-Glutamyl-L-Glutamine is a dipeptide formed from the amino acids L-glutamic acid and L-glutamine, linked via a gamma-glutamyl bond. This unconventional peptide bond, involving the gamma-carboxyl group of the glutamic acid residue, confers unique biochemical properties to the molecule, including resistance to standard peptidases. While not as abundant or extensively studied as its constituent amino acids, γ-Glu-Gln is emerging as a bioactive molecule with potential roles in cellular signaling and metabolism. This guide aims to consolidate the current knowledge on the natural occurrence and biological significance of γ-Glu-Gln for researchers and professionals in the life sciences.

Natural Occurrence and Biosynthesis

Gamma-L-Glutamyl-L-Glutamine has been identified in a variety of organisms, indicating a conserved presence across different life forms.

Occurrence in Mammals

In mammals, γ-Glu-Gln is recognized as a human metabolite[1]. While specific concentrations in various tissues are not widely reported, its precursors, glutamine and glutamate, are highly abundant. For instance, human plasma glutamine concentrations typically range from 500 to 800 µmol/L[2]. The presence of γ-Glu-Gln has also been detected in food sources such as chicken and pork, suggesting its potential dietary intake.

Occurrence in Other Organisms

The presence of γ-Glu-Gln has been reported in the fruit fly (Drosophila melanogaster) and the single-celled eukaryote Euglena gracilis[1]. In the plant kingdom, while glutamine is a central molecule in nitrogen assimilation, the specific quantification of γ-Glu-Gln is not extensively documented[3][4].

Biosynthesis Pathways

The formation of γ-Glu-Gln is primarily attributed to two enzymatic pathways:

-

Gamma-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme catalyzes the transfer of the γ-glutamyl moiety from a donor, such as glutathione (GSH), to an acceptor amino acid or peptide. When glutamine acts as the acceptor, γ-Glu-Gln is formed.

-

Glutathione (GSH) Biosynthesis Pathway: γ-Glu-Gln can be synthesized as a byproduct of GSH synthesis, particularly when the availability of cysteine, a key component of GSH, is limited. The enzyme glutamate-cysteine ligase (GCL) can ligate glutamic acid to other amino acids, including glutamine.

Quantitative Data

Specific quantitative data for γ-Glu-Gln in various biological matrices is sparse in the literature. The following table summarizes the available information on its precursors, which provides context for its potential abundance.

| Biological Matrix | Analyte | Concentration Range | Organism | Reference |

| Human Plasma | L-Glutamine | 500 - 800 µmol/L | Human | [2] |

| Human Brain | L-Glutamate | 6 - 13 mmol/kg | Human | [5] |

| Human Brain | L-Glutamine | 3 - 6 mmol/kg | Human | [5] |

Role in Cellular Signaling: The Calcium-Sensing Receptor (CaSR) Pathway